

Physical and chemical characteristics of N-(2-Propynyl)-2,4-dinitroaniline

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Compound of Interest

Compound Name: *N*-(2-Propynyl)-2,4-dinitroaniline

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An In-Depth Technical Guide to N-(2-Propynyl)-2,4-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **N-(2-Propynyl)-2,4-dinitroaniline**. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on the closely related analogue, N-Propyl-2,4-dinitroaniline, and the parent compound, 2,4-dinitroaniline, to provide a comparative context.

Physical and Chemical Characteristics

The following tables summarize the known and calculated physical and chemical properties of **N-(2-Propynyl)-2,4-dinitroaniline**, along with comparative data for its propyl analogue and the parent aniline.

Core Properties of N-(2-Propynyl)-2,4-dinitroaniline

Property	Value	Source
IUPAC Name	2,4-dinitro-N-(prop-2-yn-1-yl)aniline	[1]
Molecular Formula	C ₉ H ₇ N ₃ O ₄	[1]
Molecular Weight	221.17 g/mol	[1]
InChI	InChI=1S/C9H7N3O4/c1-2-5-10-8-4-3-7(11(13)14)6-9(8)12(15)16/h1,3-4,6,10H,5H2	[1]

Comparative Physical Properties

Property	N-(2-Propynyl)-2,4-dinitroaniline	N-Propyl-2,4-dinitroaniline	2,4-Dinitroaniline
CAS Number	Not available	13059-84-2[2]	97-02-9[3][4]
Molecular Weight	221.17 g/mol [1]	225.20 g/mol [2]	183.12 g/mol [3][4]
Melting Point	Data not available	Data not available	176-178 °C[5]
Boiling Point	Data not available	Predicted: 373.3±32.0 °C at 760 mmHg[6]	Decomposes[4]
Solubility	Data not available	Data not available	Practically insoluble in cold water; very sparingly soluble in boiling water. Soluble in acetone, ethyl acetate, and acetonitrile.[3][4]
Appearance	Data not available	Data not available	Yellow powder or crystals[7][8]

Calculated Physicochemical Properties

Property	N-(2-Propynyl)-2,4-dinitroaniline	N-Propyl-2,4-dinitroaniline
Hydrogen Bond Donor Count	1	1[9]
Hydrogen Bond Acceptor Count	5	5[9]
Rotatable Bond Count	2	3[9]
Topological Polar Surface Area	104 Å ²	104 Å ² [9]

Experimental Protocols

Synthesis of N-(2-Propynyl)-2,4-dinitroaniline

A robust method for the synthesis of **N-(2-Propynyl)-2,4-dinitroaniline** involves the propargylation of 2,4-dinitroaniline.[1] This process is challenged by the reduced nucleophilicity of the amine group due to the electron-withdrawing nature of the two nitro groups.[1]

Methodology:

The synthesis is achieved by reacting 2,4-dinitroaniline with propargyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).[1] This reaction typically yields the desired product, **N-(2-Propynyl)-2,4-dinitroaniline**, in moderate yields of 45-60%.[1]

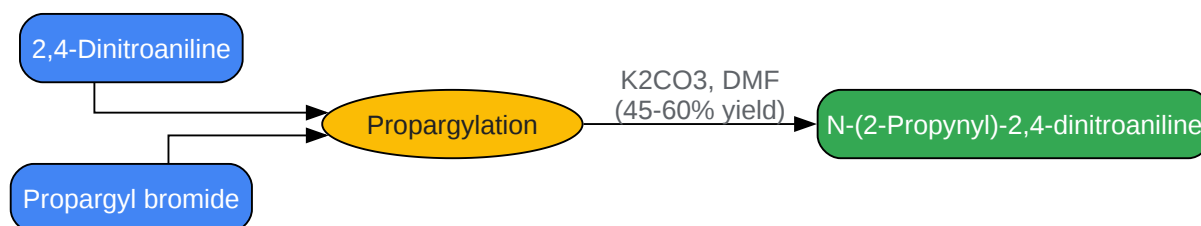
Reaction Scheme:

- Reactants: 2,4-Dinitroaniline, Propargyl bromide
- Reagents: Potassium carbonate (base)
- Solvent: Dimethylformamide (DMF)
- Product: **N-(2-Propynyl)-2,4-dinitroaniline**

Visualizations

Synthesis Workflow for N-(2-Propynyl)-2,4-dinitroaniline

The following diagram illustrates the synthetic pathway for **N-(2-Propynyl)-2,4-dinitroaniline** from 2,4-dinitroaniline.

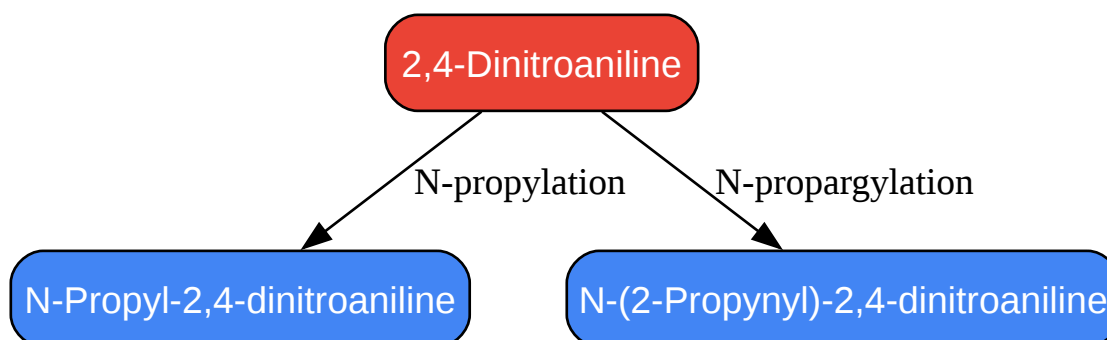


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Caption: Synthetic route to **N-(2-Propynyl)-2,4-dinitroaniline**.

Logical Relationship of the Dinitroaniline Compounds

The following diagram illustrates the structural relationship between 2,4-dinitroaniline and its N-substituted derivatives discussed in this guide.



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Caption: Structural relationship of dinitroaniline derivatives.

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